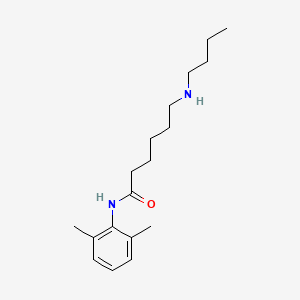
Medetomidine Impurity 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Medetomidine impurity
Aplicaciones Científicas De Investigación
1. Selectivity, Specificity, and Potency as an Alpha 2-Adrenoceptor Agonist Medetomidine is characterized by its high affinity for alpha 2-adrenoceptors, showing significant selectivity and potency compared to other reference agents. It demonstrates a relative alpha 2/alpha 1 selectivity ratio of 1620, which is notably higher than other compounds. Medetomidine's effects were studied in various receptor binding experiments and isolated organs, revealing no affinity or effects on other receptors like beta 1, beta 2, H1, H2, 5-HT1, 5-HT2, muscarine, dopamine, tryptamine, GABA, opiate, and benzodiazepine receptors (Virtanen, Savola, Saano, & Nyman, 1988).
2. Respiratory Effects in Dogs A study investigated the effects of sedative doses of medetomidine on selected respiratory variables in dogs, revealing a change in breathing pattern, reduction in respiratory rate, and increase in thoracic impedance. However, there was no significant change in minute thoracic impedance, indicating a specific respiratory impact of medetomidine without affecting overall minute volume (Pleyers et al., 2020).
3. Antifouling Applications Medetomidine has been explored as a novel antifouling candidate. Its effects on the burrowing bivalve Abra nitida showed a significant decrease in burrowing response and sediment reworking activity, demonstrating potential for antifouling applications. The study also noted the reversibility of these effects, which is relevant for environmental considerations (Bellas, Hilvarsson, Birgersson, & Granmo, 2006).
4. Antifouling Effects on Non-Target Organisms Research on the sublethal effects of medetomidine on juvenile turbot (Psetta maxima) underlines its potential adverse impacts on non-target marine organisms. Significant decreases in respiration frequency and oxygen consumption were observed, along with effects on color adaptation. These findings are critical for assessing the ecological relevance of medetomidine as an antifoulant (Hilvarsson, Halldórsson, & Granmo, 2007).
5. Ophthalmological Impact in Dogs A study focused on the effects of medetomidine and its combination with butorphanol on Schirmer tear test readings in dogs. It was found that sedation with these drugs leads to a significant decrease in tear production, suggesting implications for ophthalmological care in veterinary medicine (Sanchez, Mellor, & Mould, 2006).
Propiedades
| 40234-75-2 | |
Fórmula molecular |
C10H12 |
Peso molecular |
132.21 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


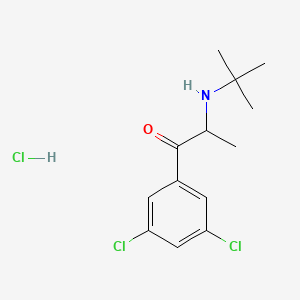


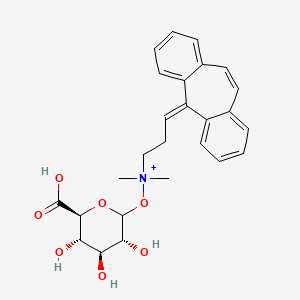
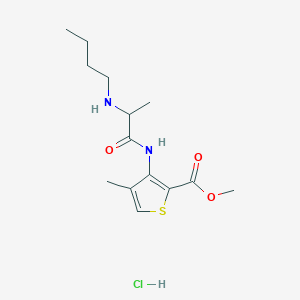

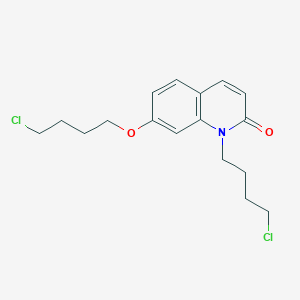
![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)
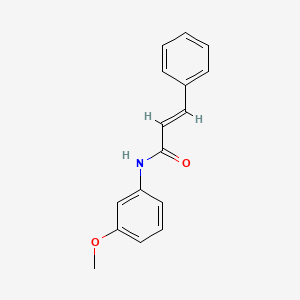
![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)
